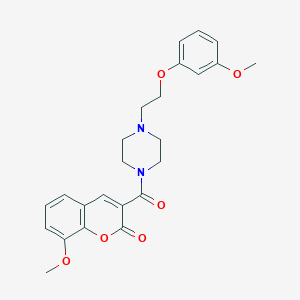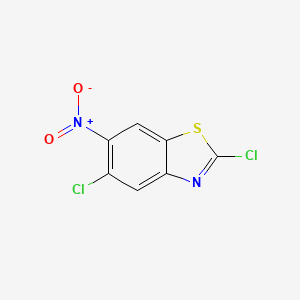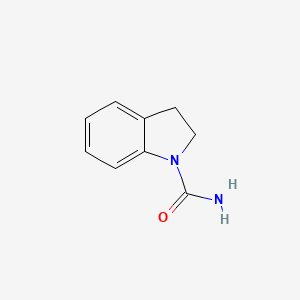
2,3-dihydro-1H-indole-1-carboxamide
Vue d'ensemble
Description
“2,3-dihydro-1H-indole-1-carboxamide” is a chemical compound with the CAS Number: 56632-33-8 . It has a molecular weight of 162.19 . The IUPAC name for this compound is 1-indolinecarboxamide .
Synthesis Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10N2O/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,10,12) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 161-162 degrees Celsius .Applications De Recherche Scientifique
Synthesis Methods
High-Yield Synthesis Approaches : A high-yielding synthesis method for related compounds, such as 2,9-dihydro-1H-pyrido[3,4-b]indol-1-ones, has been developed. This involves selective cyclization of appropriate carboxamide precursors, showing that the reaction yield significantly varies based on the acid used and is less affected by electron-donating or withdrawing substituents (La Regina et al., 2014).
Catalytic Synthesis Techniques : Rhodium-catalyzed catalytic synthesis methods have been developed for indole-3-carboxamides, which likely applies to 2,3-dihydro-1H-indole-1-carboxamide as well. This method is efficient, applicable under mild conditions, and provides a novel route toward variously substituted carboxamides (Mizukami et al., 2016).
Chemical Properties and Interactions
Chemical Functionalities and Biological Interactions : Indole derivatives, including carboxamides, are notable for their unique inhibitory properties on various enzymes and proteins due to hydrogen bonding. The presence of the carboxamide moiety causes significant interactions with these biological systems, influencing their activity and making them subjects of interest in pharmaceutical research (Chehardoli & Bahmani, 2020).
Allosteric Modulation : A study on the allosteric modulation of the dopamine D2 receptor by specific compounds revealed that certain indole-2-carboxamides, including N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide, extend into secondary pockets of the receptor. This finding highlights the potential of such compounds in targeted drug design and understanding receptor interactions (Mistry et al., 2015).
Applications in Medicinal Chemistry
Antituberculosis Agents : Indole-2-carboxamides have been identified as a class of promising antituberculosis agents. Structure-activity relationship studies have revealed that certain substitutions improve activity against Mycobacterium tuberculosis, highlighting the compound's potential in tuberculosis treatment (Kondreddi et al., 2013).
Optimization for Receptor Modulation : Structural requirements of indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor have been studied. Key factors include chain length, electron-withdrawing groups, and amino substituents, underscoring the compound's relevance in cannabinoid research (Khurana et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
Indole derivatives, including “2,3-dihydro-1H-indole-1-carboxamide”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Propriétés
IUPAC Name |
2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLWZAHKUJNRML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809662 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
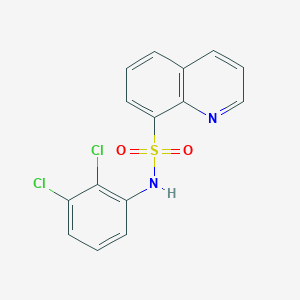
![2-iodo-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2726164.png)
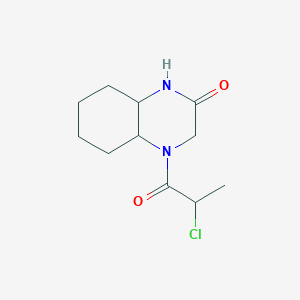

![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid](/img/structure/B2726167.png)
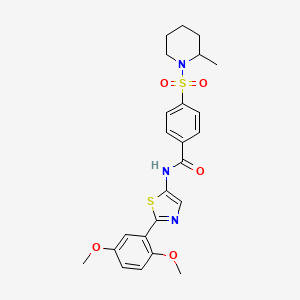

![methyl 4-((1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2726174.png)

![7-chloro-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2726179.png)
![5-(cyclopentylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2726180.png)
![3-(4-chlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2726182.png)
